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Compound of Interest

Compound Name: 13-cis-Lycopene

Cat. No.: B082249 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the

chromatographic separation of 13-cis and other lycopene isomers.

Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic

analysis of lycopene isomers, offering step-by-step solutions to enhance resolution.

Issue 1: Poor or No Separation of 13-cis and all-trans-
Lycopene Isomers
Possible Causes:

Inappropriate column chemistry (e.g., using a standard C18 column).

Suboptimal mobile phase composition.

Inadequate column temperature control.

Troubleshooting Steps:
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Verify Column Selection: For resolving geometric isomers of lycopene, a C30 stationary

phase is highly recommended due to its superior shape selectivity for long-chain molecules.

[1] Standard C18 columns often fail to provide adequate separation of these isomers.

Optimize Mobile Phase: The choice of mobile phase is critical for achieving good resolution.

Common Solvents: Mixtures of methanol (MeOH), methyl-tert-butyl ether (MTBE), and

sometimes water or acetonitrile are frequently used.[1][2]

Gradient vs. Isocratic Elution: While isocratic methods can be faster, gradient elution often

yields better resolution for complex mixtures of lycopene isomers.[3][4][5][6] A common

gradient involves starting with a higher polarity mobile phase (e.g., high in methanol) and

gradually increasing the proportion of a less polar solvent like MTBE.[2][7]

Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the

interaction between the analytes and the stationary phase. For lycopene isomers, lower

temperatures (e.g., 15-25°C) can sometimes improve resolution, though this may increase

run times.[8]

Issue 2: Broad and Tailing Peaks for Lycopene Isomers
Possible Causes:

Column contamination or degradation.

Inappropriate mobile phase pH or buffer strength.

Extra-column volume effects.

Sample overload.

Troubleshooting Steps:

Assess Column Health:

Flush the column with a strong solvent to remove contaminants.

If peak shape does not improve, the column may be degraded and require replacement.
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Mobile Phase Considerations:

Ensure the mobile phase is properly degassed to prevent bubble formation.

The addition of a small amount of a basic additive, like triethylamine (TEA), can

sometimes reduce peak tailing caused by interactions with residual silanols on the

stationary phase.[9]

Minimize Extra-Column Volume:

Use tubing with a small internal diameter and keep the length as short as possible

between the injector, column, and detector.[10]

Check for Sample Overload:

Inject a smaller volume or a more dilute sample to see if peak shape improves.[11]

Issue 3: Inconsistent Retention Times
Possible Causes:

Fluctuations in column temperature.

Changes in mobile phase composition.

Leaks in the HPLC system.

Column aging.

Troubleshooting Steps:

Ensure Stable Temperature: Use a column oven to maintain a constant and consistent

temperature throughout the analysis.

Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate mixing

of solvents.

System Check: Inspect the HPLC system for any leaks, especially around fittings and seals.
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Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile

phase conditions before each injection, especially when running a gradient.

Frequently Asked Questions (FAQs)
Q1: What is the most effective type of HPLC column for separating 13-cis and other lycopene

isomers?

A1: A reversed-phase C30 column is considered the gold standard for the separation of

lycopene isomers. The long C30 alkyl chains provide excellent shape selectivity, which is

crucial for differentiating the subtle structural differences between geometric isomers like 13-cis

and all-trans-lycopene.[1] Conventional C18 columns typically do not offer sufficient resolution

for these compounds.[1]

Q2: What are some recommended mobile phase compositions for lycopene isomer analysis?

A2: Effective mobile phases for separating lycopene isomers often consist of a mixture of

methanol, methyl-tert-butyl ether (MTBE), and sometimes water. A gradient elution is often

preferred. For example, a gradient starting with a higher concentration of methanol and

gradually increasing the concentration of MTBE has been shown to be effective.[2][7] An

isocratic mobile phase consisting of methyl-t-butyl ether, methanol, and ethyl acetate has also

been used successfully.[12]

Q3: How does column temperature affect the resolution of lycopene isomers?

A3: Column temperature can have a significant impact on the separation. Lowering the column

temperature generally increases the viscosity of the mobile phase and can lead to longer

retention times but often results in better resolution of closely eluting isomers.[8] However, the

optimal temperature may need to be determined empirically for a specific method.

Q4: Can I use an isocratic method instead of a gradient for lycopene isomer separation?

A4: Yes, isocratic methods have been successfully used for the separation of lycopene isomers

and can offer the advantage of shorter run times and simpler method development.[12]

However, for complex samples containing multiple cis- and trans-isomers, a gradient elution

method will likely provide superior resolution and peak separation.[3][4][5][6]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.researchgate.net/publication/257106062_Separation_of_lycopene_and_its_cis_Isomers_by_liquid_chromatography
https://www.researchgate.net/publication/257106062_Separation_of_lycopene_and_its_cis_Isomers_by_liquid_chromatography
https://www.researchgate.net/publication/10869619_Quantitative_Analysis_of_Lycopene_Isomers_in_Human_Plasma_Using_High-Performance_Liquid_Chromatography-Tandem_Mass_Spectrometry
https://pubmed.ncbi.nlm.nih.gov/12622371/
https://pubmed.ncbi.nlm.nih.gov/11705025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7684632/
https://pubmed.ncbi.nlm.nih.gov/11705025/
https://pubmed.ncbi.nlm.nih.gov/16460742/
https://lifesciences.danaher.com/us/en/products/chromatography-columns/topics/gradient-vs-isocratic-elution-hplc.html
https://experts.umn.edu/en/publications/isocratic-and-gradient-elution-chromatography-a-comparison-in-ter/
https://www.phenomenex.com/knowledge-center/hplc-knowledge-center/isocratic-vs-gradient-elution-when-to-use-each
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q5: What precautions should I take during sample preparation to avoid isomerization of

lycopene?

A5: Lycopene is susceptible to isomerization and degradation when exposed to light, heat, and

acids. Therefore, it is crucial to:

Work under subdued light or use amber glassware.[13]

Avoid high temperatures during extraction and sample handling.

Store extracts at low temperatures (e.g., -20°C or -80°C) until analysis.[12]

Be cautious with saponification procedures, as they can sometimes induce isomerization.[7]

Data Presentation
Table 1: Comparison of Chromatographic Conditions for Lycopene Isomer Separation

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Resolving_Lycopene_Isomers_in_HPLC.pdf
https://pubmed.ncbi.nlm.nih.gov/11705025/
https://pubmed.ncbi.nlm.nih.gov/12622371/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Method 1 Method 2 Method 3

Column
C30, 5 µm, 4.6 x 250

mm

C30, 3 µm, 2.1 x 150

mm

C18, 5 µm, 4.6 x 250

mm

Mobile Phase

Gradient: Methanol

(A) and Methyl-tert-

butyl ether (B)

Isocratic: Methyl-t-

butyl

ether/Methanol/Ethyl

acetate

Isocratic:

Acetonitrile/Methanol/

Dichloromethane

Flow Rate 1.0 mL/min 0.8 mL/min 1.2 mL/min

Temperature 25°C 20°C 30°C

Detection 472 nm 472 nm 472 nm

Approx. Retention

Time (all-trans)
~18 min ~12 min

~15 min (poor

resolution)

Approx. Retention

Time (13-cis)
~16 min ~10 min

Co-elution with other

isomers

Resolution (all-

trans/13-cis)
> 1.5 > 1.5 < 1.0

Note: The values in this table are approximate and can vary depending on the specific

instrument, column batch, and exact mobile phase preparation.

Experimental Protocols
Protocol 1: Gradient HPLC Separation of Lycopene
Isomers from Tomato Paste
1. Sample Extraction:

Weigh 1 gram of tomato paste into a mortar.
Add 10 mL of a hexane:acetone:ethanol (2:1:1 v/v/v) solution and grind thoroughly.
Transfer the mixture to a centrifuge tube and centrifuge at 3000 rpm for 10 minutes.
Carefully collect the supernatant (the upper, colored layer).
Evaporate the solvent under a gentle stream of nitrogen.
Reconstitute the residue in 1 mL of the initial mobile phase.
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2. HPLC Analysis:

Column: C30 reversed-phase, 5 µm, 4.6 x 250 mm.
Mobile Phase A: Methanol
Mobile Phase B: Methyl-tert-butyl ether
Gradient Program:
0-10 min: 95% A, 5% B
10-25 min: Linear gradient to 50% A, 50% B
25-30 min: Hold at 50% A, 50% B
30-35 min: Return to 95% A, 5% B
35-45 min: Re-equilibration at 95% A, 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Injection Volume: 20 µL
Detection: UV-Vis detector at 472 nm.

Protocol 2: Isocratic HPLC Separation of Lycopene
Isomers
1. Sample Preparation: (Follow the same extraction procedure as in Protocol 1)

2. HPLC Analysis:

Column: C30 reversed-phase, 5 µm, 4.6 x 250 mm.
Mobile Phase: Methyl-t-butyl ether:Methanol:Ethyl acetate (70:25:5 v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 22°C.
Injection Volume: 20 µL.
Detection: UV-Vis detector at 472 nm.

Visualizations
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Caption: Workflow for Lycopene Isomer Analysis.
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Caption: Troubleshooting Logic for Poor Resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention
reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

4. lifesciences.danaher.com [lifesciences.danaher.com]

5. experts.umn.edu [experts.umn.edu]

6. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]

7. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid
chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

8. The determination of lycopene Z‐isomer absorption coefficient on C30‐HPLC - PMC
[pmc.ncbi.nlm.nih.gov]

9. agilent.com [agilent.com]

10. HPLC Troubleshooting Guide [scioninstruments.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b082249?utm_src=pdf-body-img
https://www.benchchem.com/product/b082249?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/257106062_Separation_of_lycopene_and_its_cis_Isomers_by_liquid_chromatography
https://www.researchgate.net/publication/10869619_Quantitative_Analysis_of_Lycopene_Isomers_in_Human_Plasma_Using_High-Performance_Liquid_Chromatography-Tandem_Mass_Spectrometry
https://pubmed.ncbi.nlm.nih.gov/16460742/
https://pubmed.ncbi.nlm.nih.gov/16460742/
https://lifesciences.danaher.com/us/en/products/chromatography-columns/topics/gradient-vs-isocratic-elution-hplc.html
https://experts.umn.edu/en/publications/isocratic-and-gradient-elution-chromatography-a-comparison-in-ter/
https://www.phenomenex.com/knowledge-center/hplc-knowledge-center/isocratic-vs-gradient-elution-when-to-use-each
https://pubmed.ncbi.nlm.nih.gov/12622371/
https://pubmed.ncbi.nlm.nih.gov/12622371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7684632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7684632/
https://www.agilent.com/cs/library/posters/public/Final%20TIPS%20and%20Tricks%20HPLC%20Troubleshooting%20(2).pdf
https://scioninstruments.com/us/blog/hplc-troubleshooting-guide-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]

12. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Technical Support Center: Enhancing Chromatographic
Resolution of Lycopene Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082249#enhancing-the-chromatographic-resolution-
of-13-cis-and-other-lycopene-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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